molecular formula C10H10N2O2S B1621608 1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)- CAS No. 66178-72-1

1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Cat. No. B1621608
CAS RN: 66178-72-1
M. Wt: 222.27 g/mol
InChI Key: BKXGWMZQIKEMTN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of 1,3,4-oxadiazole, which is known for its pharmacological and biological properties.

Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been explored for their corrosion inhibition properties. The derivatives such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol (MBIMOT) among others show significant corrosion inhibition ability towards mild steel in sulfuric acid, indicating protective layer formation and mixed-type behavior of these inhibitors. Adsorption characteristics suggest a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Biological Activities

1,3,4-Oxadiazole bearing compounds are attractive due to their biological activities. Synthesized derivatives have been screened against butyrylcholinesterase (BChE) enzyme, displaying potential binding affinities and ligand orientations in active sites, suggesting their use in designing novel inhibitors for cholinesterases (Khalid et al., 2016).

Pharmacological Evaluation

1,3,4-Oxadiazole and pyrazole novel derivatives have been evaluated for their pharmacological potential including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds showed moderate inhibitory effects and good affinity for COX-2 and 5-LOX, correlating to their analgesic and anti-inflammatory effects (Faheem, 2018).

Antimicrobial Activity

Newly synthesized 1,3,4-oxadiazole derivatives have been tested for antimicrobial activity, displaying significant effects against common pathogens and low cytotoxicity against human cell lines. These findings suggest their potential use in designing novel antimicrobial agents for clinical or agricultural applications (Xie et al., 2017).

Anticancer Activity

Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, showing moderate cytotoxicity in MCF-7 breast cancer cell lines. This highlights the potential of 1,3,4-oxadiazole derivatives in cancer therapy research (Redda & Gangapuram, 2007).

properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGWMZQIKEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216364
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

CAS RN

66178-72-1
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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